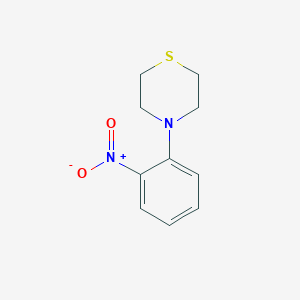

4-(2-Nitrophenyl)thiomorpholine

Overview

Description

“4-(2-Nitrophenyl)thiomorpholine” is a compound that has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .

Synthesis Analysis

The compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . This method of synthesis is widely used in the field of medicinal chemistry .Molecular Structure Analysis

The crystal and molecular structures of the compound have been described in detail. In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the compound is markedly different from that of its morpholine analogue .Chemical Reactions Analysis

The compound has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .Scientific Research Applications

Catalytic Applications

Hydrogel Containing Thioether Group for Catalytic Applications A novel study involved synthesizing a hydrogel with a thioether group, which was utilized as a selective support material for preparing gold nanoparticles. These hydrogel-gold nanoparticles exhibited significant catalytic activity, particularly in the reduction of 4-nitrophenol, showcasing the potential of thioether-containing compounds like 4-(2-Nitrophenyl)thiomorpholine in catalysis and material science applications (Ilgın, Ozay, & Ozay, 2019).

Antimicrobial Applications

Synthesis and Antimicrobial Activity of Thiomorpholine Derivatives A research focused on synthesizing thiomorpholine derivatives showcased their potential antimicrobial properties. The study involved various chemical reactions, including nucleophilic substitution, to develop new bioactive molecules with antimicrobial effects. This indicates the relevance of thiomorpholine structures, such as this compound, in the development of new antimicrobial agents (Kardile & Kalyane, 2010).

Analytical Chemistry Applications

Isothiourea-Catalyzed Enantioselective Addition Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, with 4-nitrophenoxide facilitating catalyst turnover. This process showcases the utility of nitrophenyl compounds, potentially including this compound, in facilitating complex chemical reactions in a controlled and enantioselective manner (Arokianathar, Frost, Slawin, Stead, & Smith, 2018).

properties

IUPAC Name |

4-(2-nitrophenyl)thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKPVRYSVKNVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)

![N-[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]but-2-ynamide](/img/structure/B2629900.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2629907.png)

![4-Bromothieno[2,3-c]pyridine](/img/structure/B2629909.png)

![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B2629910.png)

![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)